molecular formula C9H12BrN B170166 2-bromo-N-(propan-2-yl)aniline CAS No. 156643-24-2

2-bromo-N-(propan-2-yl)aniline

Cat. No. B170166
M. Wt: 214.1 g/mol
InChI Key: AXWCQJBMXKXFIO-UHFFFAOYSA-N
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Description

2-bromo-N-(propan-2-yl)aniline is a chemical compound with the CAS Number: 156643-24-2 . It has a molecular weight of 214.1 . The IUPAC name for this compound is 2-bromo-N-isopropylaniline . It is typically stored at room temperature and is a liquid in its physical form .


Synthesis Analysis

The synthesis of anilines, such as 2-bromo-N-(propan-2-yl)aniline, can involve various methods . One common method is through direct nucleophilic substitution . Another method involves nitroarene reduction, which includes the nitration of arenes followed by the reduction of nitroarenes . Palladium-catalyzed methods are also used for the synthesis of anilines .


Molecular Structure Analysis

The InChI code for 2-bromo-N-(propan-2-yl)aniline is 1S/C9H12BrN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

In general, bromo compounds like 2-bromo-N-(propan-2-yl)aniline can undergo elimination reactions . In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine. The resulting rearrangement of the electrons expels the bromine as a bromide ion .


Physical And Chemical Properties Analysis

2-bromo-N-(propan-2-yl)aniline is a liquid at room temperature . The compound is typically stored at room temperature .

Scientific Research Applications

  • Synthesis and Biological Activity Studies : "2-bromo-N-(propan-2-yl)aniline" derivatives have been synthesized and characterized for their biological activities. Some derivatives exhibit significant antibacterial, antifungal, and anti-inflammatory properties, indicating their potential in pharmaceutical applications (Bhat, Sufeera, & Chaitanya, 2011).

  • Photocatalytic Applications : Research has explored the use of "2-bromo-N-(propan-2-yl)aniline" in photocatalytic processes. This includes its role in the visible-light-induced fluoroalkylation of anilines, demonstrating its potential in the synthesis of functional molecules (Kong et al., 2017).

  • Kinetics of Reactions : Studies on the kinetics of reactions involving "2-bromo-N-(propan-2-yl)aniline" have been conducted, providing insights into the reaction mechanisms and the influence of various substituents on the reaction rates (Consiglio, Noto, Spinelli, & Arnone, 1979).

  • Palladium-Catalyzed Synthesis : This compound has been used in palladium-catalyzed synthesis processes, particularly in the production of 2-phenylindoles, which are important in the construction of biologically active compounds (Zeng et al., 2023).

  • Organic Synthesis Optimization : Research has focused on optimizing organic synthesis processes using "2-bromo-N-(propan-2-yl)aniline" and its derivatives, showing its utility in the synthesis of various organic compounds with potential biological activities (Batool et al., 2014).

Safety And Hazards

This compound is considered hazardous . It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound include H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWCQJBMXKXFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288983
Record name 2-Bromo-N-(1-methylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(propan-2-yl)aniline

CAS RN

156643-24-2
Record name 2-Bromo-N-(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156643-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(1-methylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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